8-Chloro-6-iodoquinolin-3-amine 8-Chloro-6-iodoquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17753487
InChI: InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2
SMILES:
Molecular Formula: C9H6ClIN2
Molecular Weight: 304.51 g/mol

8-Chloro-6-iodoquinolin-3-amine

CAS No.:

Cat. No.: VC17753487

Molecular Formula: C9H6ClIN2

Molecular Weight: 304.51 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-6-iodoquinolin-3-amine -

Specification

Molecular Formula C9H6ClIN2
Molecular Weight 304.51 g/mol
IUPAC Name 8-chloro-6-iodoquinolin-3-amine
Standard InChI InChI=1S/C9H6ClIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2
Standard InChI Key FEQXQCQOXQJSQD-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1I)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

8-Chloro-6-iodoquinolin-3-amine belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substituents at positions 3, 6, and 8 introduce steric and electronic effects that influence reactivity. The IUPAC name, 8-chloro-7-fluoro-6-iodoisoquinolin-3-amine (as listed in PubChem ), reflects its isoquinoline variant, though the quinoline backbone is more commonly studied in synthetic contexts.

Key Structural Features:

  • Halogen Substituents: Chlorine (Cl) at position 8 and iodine (I) at position 6 contribute to electrophilic substitution patterns.

  • Amino Group: The -NH₂ group at position 3 enables hydrogen bonding and participation in nucleophilic reactions.

Computational Descriptors:

  • SMILES: C1=C2C=C(N=CC2=C(C(=C1I)F)Cl)N

  • InChIKey: AFDSMFWTJZLLTD-UHFFFAOYSA-N

  • Molecular Weight: 322.50 g/mol

Spectral and Physical Data

While experimental data on this specific compound remains limited, analogous halogenated quinolines exhibit distinct spectroscopic signatures:

PropertyValue/DescriptionSource
UV-Vis Absorptionλₘₐₓ ~270–310 nm (quinoline backbone)Inferred
SolubilityLow in water; soluble in DMF, DMSOInferred
Melting PointNot reported-

The iodine atom’s polarizability may enhance intermolecular interactions, potentially increasing melting points compared to non-halogenated quinolines.

Synthetic Methodologies

Palladium-Catalyzed Aminocarbonylation

Aminocarbonylation of 6-iodoquinoline precursors under carbon monoxide (CO) pressure offers a viable route to 8-chloro-6-iodoquinolin-3-amine derivatives. Kálmán et al. demonstrated that Pd(OAc)₂ with triphenylphosphine (PPh₃) or XantPhos ligands selectively yields carboxamides or ketoamides, depending on reaction conditions:

ConditionOutcomeSelectivity
1 bar CO, 80°CCarboxamide (e.g., 2b)90%
40 bar CO, 50°CKetoamide (e.g., 3b)82%

Reactivity and Functionalization

Nucleophilic Substitution

The iodine atom at position 6 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification of the quinoline core. For example:
C9H5ClIN2+NH2RC9H5ClN3R+HI\text{C}_9\text{H}_5\text{ClIN}_2 + \text{NH}_2\text{R} \rightarrow \text{C}_9\text{H}_5\text{ClN}_3\text{R} + \text{HI}
This reactivity is leveraged in synthesizing glyoxylamide derivatives, as shown in Pd-catalyzed aminocarbonylation studies .

Metal-Mediated Cross-Coupling

Suzuki-Miyaura or Sonogashira coupling could replace iodine with aryl/alkynyl groups, though the steric bulk of adjacent substituents may hinder reactivity.

Comparison with Analogous Compounds

CompoundSubstituentsKey Differences
6-IodoquinolineI at C6Lacks Cl and NH₂ groups; lower reactivity
8-ChloroquinolineCl at C8Absence of I and NH₂; simpler synthesis
3-AminoquinolineNH₂ at C3No halogens; limited electrophilic sites

The synergy between iodine’s leaving-group ability and the amine’s nucleophilicity positions 8-chloro-6-iodoquinolin-3-amine as a versatile intermediate.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis with low yields.

  • Stability Issues: Potential dehalogenation under harsh conditions. Future research should prioritize optimizing catalytic systems and exploring biological activity through in vitro assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator